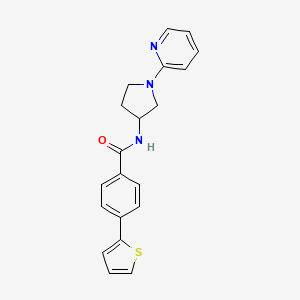

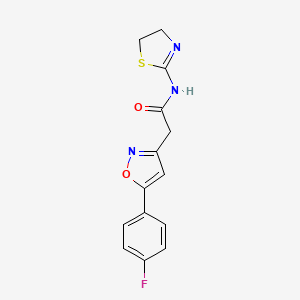

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-4-(thiophen-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of various benzamide derivatives has been explored in the provided papers. For instance, a novel cyclic system in [1,2,4]thiadiazolo[2,3-a]pyridine benzamide derivatives and their copper(II) complexes were synthesized through a one-pot reaction involving potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives. The process included an oxidation step using copper(II) chloride, leading to cyclization and the formation of new derivatives and their copper(II) complexes . Another study reported the synthesis of N-(3-(8-bromoimidazo[1, 2-a]pyridin-2-yl)-4-fluorophenyl)benzamide derivatives, characterized by various spectroscopic techniques . Additionally, an improved synthesis process for 2-hydroxy-N-(pyridin-4-yl)benzamide was developed, yielding the target compound in high yield under the catalytic action of triethylamine .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were determined using various techniques. X-ray single-crystal diffraction was used to determine the crystal structures of the N-(pyridine-2-ylcarbamothioyl)benzamide derivatives, their thiadiazolo[2,3-a]pyridine counterparts, and the copper(II) complexes, revealing stable planar geometries around the central copper ion . The crystal structure of N-benzoyl-N',N''-bis(pyrrolidinyl)phosphoric triamide was also determined, showing significant shortening of the P.N bond lengths and planarity of the nitrogen atoms .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by cyclization and coordination reactions. The oxidation and cyclization of the thiadiazolo[2,3-a]pyridine derivatives were crucial steps in the formation of the new benzamide derivatives and their copper(II) complexes . The synthesis of 2-hydroxy-N-(pyridin-4-yl)benzamide also involved a reaction between salicylic acid and 4-aminopyridine, catalyzed by triethylamine .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were inferred from spectroscopic data. The N-(pyridine-2-ylcarbamothioyl)benzamide derivatives did not exhibit cytotoxic activity, whereas their oxidized counterparts and copper(II) complexes showed significant cytotoxicity against various human cancer cell lines . The compounds synthesized in the other studies were characterized by 1H-NMR, 13C-NMR, FT-IR, and LC-MS analysis, which provided insights into their chemical properties .

Case Studies and Cytotoxic Activity

The cytotoxic activity of the synthesized compounds was evaluated in vitro against five human cancer cell lines. The N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives and their copper(II) complexes demonstrated significant cytotoxicity, particularly against the MDA-MB-231 and LNCap cell lines, with the complexes showing smaller IC50 values than the benzamide derivatives . This suggests potential applications of these compounds in cancer therapy, warranting further investigation.

Scientific Research Applications

Chemical and Biological Properties

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-4-(thiophen-2-yl)benzamide is a compound characterized by its aromatic structure, involving pyrrolidine, pyridine, and thiophene moieties. These structural components are significant in various chemical and biological applications due to their unique properties and interactions.

Thiophene Derivatives in Carcinogenicity Studies

- Thiophene analogues, including those similar in structure to N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-4-(thiophen-2-yl)benzamide, have been synthesized and evaluated for potential carcinogenicity. The biological activities observed in vitro indicate the importance of thiophene moieties in understanding the carcinogenic potential of aromatic compounds, although the real-world implications in vivo are still under study (Ashby et al., 1978).

Bioactive Properties of Pyrrolidine

- The pyrrolidine ring, as part of the chemical structure of N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-4-(thiophen-2-yl)benzamide, is extensively utilized in medicinal chemistry. It's known for enabling efficient exploration of pharmacophore space due to its sp3-hybridization, contribution to stereochemistry, and increased three-dimensional coverage. These properties make pyrrolidine a versatile scaffold for designing biologically active compounds with target selectivity (Li Petri et al., 2021).

Central Nervous System (CNS) Drug Synthesis Potential

- Compounds with pyridine and thiophene rings have been identified as potential leads for synthesizing CNS-acting drugs. This finding highlights the significance of these moieties in the design and development of therapeutics targeting CNS disorders (Saganuwan, 2017).

Heterocycles in Drug Design

- Five-membered heterocycles like furan and thiophene are structural units of bioactive molecules, underscoring their importance in medicinal chemistry. The role of thiophene as a substituent significantly influences the activity and selectivity of bioactive compounds, demonstrating the critical role of structural moieties akin to those in N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-4-(thiophen-2-yl)benzamide (Ostrowski, 2022).

Pyrimidine-Based Optical Sensors

- The structural components of N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-4-(thiophen-2-yl)benzamide, particularly pyridine and thiophene, contribute to the synthesis of pyrimidine-based optical sensors. These sensors have a range of biological and medicinal applications, exemplifying the versatility of such chemical structures in various domains (Jindal & Kaur, 2021).

properties

IUPAC Name |

N-(1-pyridin-2-ylpyrrolidin-3-yl)-4-thiophen-2-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3OS/c24-20(16-8-6-15(7-9-16)18-4-3-13-25-18)22-17-10-12-23(14-17)19-5-1-2-11-21-19/h1-9,11,13,17H,10,12,14H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DILMESMHZSPCJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)C2=CC=C(C=C2)C3=CC=CS3)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-4-(thiophen-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,2-dimethylindol-3-yl)-N-[3-(N-ethyl-3-methylanilino)propyl]-2-oxoacetamide](/img/structure/B2520960.png)

![Ethyl 3-[(2-aminophenyl)imino]-2-chlorobutanoate](/img/structure/B2520962.png)

![4,7,8-Trimethyl-2-pentyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2520963.png)

![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2520965.png)

![3-(4-Carbamoylpiperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2520967.png)

![1-(4-Chlorophenyl)sulfonyl-4-[(4-fluorophenyl)sulfanylmethyl]piperidin-4-ol](/img/structure/B2520971.png)

![1-(2,5-Dimethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2520973.png)

![2-((2-morpholino-2-oxoethyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2520976.png)

![5-[(2-oxo-2-phenylethyl)sulfanyl]-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2520978.png)